4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS/c11-6-1-2-8(12)7(3-6)9-5-15-10(4-14)13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILXHAOEWSAUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dichlorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-withdrawing nature of the 2,5-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: 4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carboxylic acid.
Reduction: 4-(2,5-Dichlorophenyl)-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential pharmacological properties. Notably, derivatives of 4-(2,5-dichlorophenyl)-1,3-thiazole-2-carbaldehyde have demonstrated:
- Antimicrobial Activity: Several studies indicate that this compound exhibits significant activity against various bacterial and fungal strains. For example, derivatives have shown effectiveness against Xanthomonas axonopodis and Trichoderma species.
| Pathogen | Activity | Median Effective Concentration (EC50) |
|---|---|---|
| Xanthomonas axonopodis | Antibacterial | 22 μg/ml |
| Mucor bainieri | Antifungal | Higher EC50 than standard treatments |
- Anticancer Activity: Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving covalent bond formation with nucleophilic sites on proteins. This interaction can modulate enzymatic activities critical for cancer cell survival.
Agricultural Applications
The compound's antimicrobial properties make it a candidate for use in agricultural settings. Its derivatives can be synthesized to enhance efficacy against specific pathogens affecting crops, thereby potentially reducing reliance on traditional pesticides.
Materials Science
In materials science, this compound is explored for its potential in developing novel polymers and materials with specific electronic properties. The thiazole ring contributes to the compound's ability to participate in various chemical reactions that can lead to the formation of advanced materials.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of thiazole derivatives synthesized from this compound against Xanthomonas oryzae, revealing that certain derivatives had lower EC50 values compared to existing treatments like carbendazim. This suggests superior antimicrobial potential for these new compounds.
Case Study 2: Pharmacological Applications
Another investigation focused on synthesizing thiazole derivatives from this compound for drug development. Preliminary tests indicated promising anticancer activity, highlighting the potential for utilizing this compound as a scaffold for developing new therapeutic agents.
Mechanism of Action
The mechanism by which 4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde exerts its effects is often related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or interference with DNA replication. The thiazole ring and the 2,5-dichlorophenyl group can also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Positional Isomer: 2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carbaldehyde
Key Differences :
- Substituent Positions : The phenyl group is substituted with chlorine at positions 2 and 4 (vs. 2 and 5 in the target compound), and the carbaldehyde group is at position 4 of the thiazole ring (vs. position 2) .
- Reactivity : The altered positions of chlorine and carbaldehyde may affect electronic distribution, altering nucleophilic or electrophilic reactivity.
- Applications : Safety data sheets indicate industrial handling protocols, suggesting its use in chemical synthesis or agrochemical intermediates .
Fluorinated Analog: 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde
Key Differences :
- Substituent Type : The phenyl group is substituted with a fluorine atom at position 4 (electron-withdrawing but less bulky than chlorine).
- Molecular Weight : 207.22 g/mol (vs. ~230.09 g/mol for the dichloro compound), impacting solubility and pharmacokinetics .
- Applications : Used as a building block in organic synthesis, highlighting the role of fluorine in modulating bioactivity .
Methoxy-Substituted Derivatives
- 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde :
- Substituents : Methoxy and methyl groups (electron-donating) replace chlorine, reducing electrophilicity.
- Applications : Likely used in materials science or drug discovery due to enhanced solubility from methoxy groups.
Agrochemical Analogs with Dichlorophenyl Moieties
lists pesticides such as etaconazole and propiconazole, which incorporate dichlorophenyl groups into triazole-based structures.
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Electronic Effects : Chlorine substituents increase electrophilicity at the carbaldehyde group, enhancing reactivity in condensation reactions (e.g., forming Schiff bases). Fluorine analogs exhibit milder electronic effects but improved metabolic stability .
- Bioactivity : Dichlorophenyl-thiazole hybrids are under investigation for antimicrobial and antifungal activity, paralleling triazole-based pesticides .
- Synthetic Utility : Methoxy and methyl derivatives () highlight the adaptability of thiazole carbaldehydes in generating diverse libraries for high-throughput screening.
Biological Activity
The compound 4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazole derivatives are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiazole ring attached to a dichlorophenyl group, which contributes to its unique biological properties. The presence of chlorine atoms in the phenyl group is significant as it often enhances the biological activity of organic compounds.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Thiazole ring, aldehyde group |
| Chlorine Atoms | Two chlorine substituents on the phenyl ring |
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.
- Mechanism of Action : Thiazole compounds can inhibit key enzymes in microbial metabolic pathways. This inhibition disrupts cellular processes, leading to antimicrobial effects.
- Case Studies : In a study evaluating thiazole derivatives against Staphylococcus aureus and Escherichia coli, compounds similar to this compound showed promising antibacterial activity, particularly against methicillin-resistant strains .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored. The compound is believed to exhibit cytotoxic effects against various cancer cell lines.
- In Vitro Studies : Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, derivatives with similar structural features have shown effectiveness against lung cancer (A549) and skin cancer (SK-MEL-2) cell lines .
- Structure-Activity Relationship (SAR) : The presence of electronegative substituents like chlorine on the phenyl ring is crucial for enhancing anticancer activity. Compounds with such modifications have demonstrated lower IC50 values in cytotoxic assays .
Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition of growth |
| Anticancer | A549 (lung), SK-MEL-2 (skin) | Induction of apoptosis; cytotoxic effects |
Comparison with Other Thiazole Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate against Gram-positive bacteria | Effective against A549 and SK-MEL-2 |
| 4-(Chlorophenyl)-1,3-thiazole-2-carboxylic acid | Strong against E. coli | Moderate against breast cancer cells |
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for 4-(2,5-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde? The compound is typically synthesized via condensation reactions between substituted benzaldehydes and thiazole precursors. For example, analogous methods involve refluxing 2,5-dichlorobenzaldehyde with a thiazole-amine derivative in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization may require adjusting molar ratios (e.g., 1:1 stoichiometry) and reaction duration (4–6 hours under reflux) .
Advanced: How can side products during synthesis be minimized? Side products like unreacted aldehydes or dimerized intermediates can arise from incomplete condensation. Using anhydrous solvents (e.g., absolute ethanol) and catalytic acid (e.g., 5 drops of glacial acetic acid) improves yield . Monitoring via TLC (silica gel, hexane:ethyl acetate eluent) ensures reaction progression. Post-synthesis, column chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) isolates the target compound .
Structural Characterization
Basic: Which spectroscopic methods confirm the structure of this compound? Key techniques include:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at ~9.8–10.2 ppm, while aromatic protons from the dichlorophenyl group resonate at 7.2–7.8 ppm .
- FT-IR : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the aldehyde functionality .
Advanced: How can crystallographic data resolve ambiguities in spectral interpretation? Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example, the thiazole ring’s planarity and the dichlorophenyl substituent’s dihedral angle (~15–25°) can be validated, resolving overlaps in NMR signals .
Chemical Reactivity
Basic: What functional group transformations are feasible with this compound? The aldehyde group enables nucleophilic additions (e.g., formation of hydrazones or oximes) and reductions (e.g., NaBH₄ yields the corresponding alcohol). The thiazole ring undergoes electrophilic substitution at the 5-position .
Advanced: How does the electronic effect of the 2,5-dichlorophenyl group influence reactivity? The electron-withdrawing Cl substituents activate the thiazole ring toward nucleophilic attack at the 2-position while deactivating the phenyl ring for electrophilic substitution. This duality necessitates careful reagent selection (e.g., KMnO₄ oxidizes the aldehyde to a carboxylic acid without degrading the thiazole) .
Biological Activity and Assay Design
Basic: What in vitro assays are suitable for evaluating bioactivity? Antimicrobial activity can be tested via broth microdilution (MIC assays against S. aureus or E. coli). Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa) is common .
Advanced: How can structure-activity relationships (SAR) guide derivative design? Modifying the dichlorophenyl group (e.g., replacing Cl with F) alters lipophilicity and bioavailability. For instance, fluorinated analogs show enhanced blood-brain barrier penetration in neuroactivity studies .
Data Contradictions and Resolution
Basic: How to address discrepancies in melting point or spectral data across studies? Variations often stem from impurities or polymorphic forms. Recrystallization (e.g., using ethanol/water mixtures) and comparative DSC analysis can identify stable polymorphs .
Advanced: Why might computational (DFT) predictions deviate from experimental results? DFT assumes ideal gas-phase conditions, whereas solid-state effects (e.g., crystal packing) or solvent interactions in experiments alter electronic properties. Hybrid methods (e.g., COSMO-RS) improve accuracy by incorporating solvation models .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
